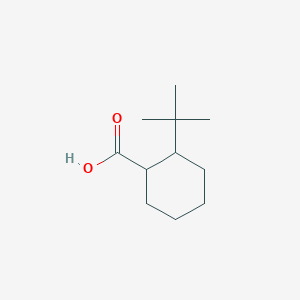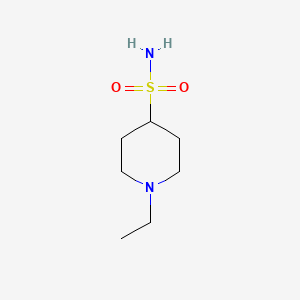![molecular formula C14H14N4O3S B2506965 N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide CAS No. 1252320-86-7](/img/structure/B2506965.png)
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagent: Methanesulfonyl chloride
Condition: Base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane)
Step 3: Cyclopropyl Group Addition
Reagent: Cyclopropylamine
Condition: Heating with a coupling agent (e.g., EDC)
Step 4: Cyanomethyl Group Addition
Reagent: Cyanomethyl bromide
Condition: Base (e.g., potassium carbonate)
Industrial Production Methods
The industrial production of this compound follows the same synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis equipment are commonly employed to ensure consistency and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide typically involves the cyclization of appropriately substituted precursors under controlled conditions. The initial steps often include the formation of the imidazo[1,5-a]pyridine core, followed by subsequent functional group modifications to introduce the cyano and cyclopropyl groups.
Step 1: Formation of Imidazo[1,5-a]pyridine Core
Starting material: 2-aminopyridine
Reagent: Ethyl cyanoacetate
Condition: Heating in the presence of a base (e.g., sodium hydride)
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide undergoes various chemical reactions due to its diverse functional groups. The primary types of reactions include:
Oxidation: Commonly performed using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive site.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane
Reduction: NaBH₄ in ethanol
Nucleophilic Substitution: Potassium carbonate in DMF
Major Products Formed
Oxidation Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonyl-4-oxoimidazo[1,5-a]pyridine-1-carboxamide
Reduction Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridin-1-ylmethanol
Substitution Product: Various substituted analogs depending on the reagent used
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide has been explored in multiple fields:
Chemistry: Utilized as a precursor for complex molecule synthesis due to its reactivity.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. The mechanism often involves the inhibition or activation of specific pathways, leading to altered cellular responses.
Molecular Targets: Kinases, proteases, and G-protein coupled receptors (GPCRs)
Pathways Involved: Apoptosis, signal transduction, and metabolic regulation
Comparison with Similar Compounds
When compared to similar compounds, N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide stands out due to its unique structural features and versatile reactivity.
Similar Compounds
N-(cyanomethyl)-N-cyclopropylimidazo[1,2-a]pyridine-1-carboxamide
N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
N-(cyanomethyl)-N-methyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
Each of these compounds shares functional groups or structural motifs but differs in specific chemical properties and reactivities, making this compound a distinctive entity in its class.
Hope that sheds light on this fascinating compound!
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-22(20,21)14-16-12(11-4-2-3-8-18(11)14)13(19)17(9-7-15)10-5-6-10/h2-4,8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNTYDNAYSTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2506889.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)


![N-(3-chloro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2506905.png)
